4-Cyclopropyl-2-methylaniline

Metabolic Stability Drug Discovery Medicinal Chemistry

Researchers developing kinase inhibitors and GPCR modulators require specialized aniline building blocks with optimal metabolic stability. 4-Cyclopropyl-2-methylaniline (CAS 1202161-11-2) addresses this need with its unique para-cyclopropyl (metabolic blocking) and ortho-methyl substitution pattern, which enhances oxidative stability and modulates amine reactivity. - Enables synthesis of metabolically stable lead compounds - Distinct SAR profile vs. halogenated or simple alkyl analogs - Documented utility in kinase inhibitor patents; ECHA C&L Inventory listed for safe scale-up

Molecular Formula C10H13N
Molecular Weight 147.22 g/mol
CAS No. 1202161-11-2
Cat. No. B1528671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclopropyl-2-methylaniline
CAS1202161-11-2
Molecular FormulaC10H13N
Molecular Weight147.22 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C2CC2)N
InChIInChI=1S/C10H13N/c1-7-6-9(8-2-3-8)4-5-10(7)11/h4-6,8H,2-3,11H2,1H3
InChIKeyLPZKXYJNQSIDLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyclopropyl-2-methylaniline Procurement Overview


4-Cyclopropyl-2-methylaniline (CAS 1202161-11-2) is a substituted aniline derivative bearing a cyclopropyl group at the para position and a methyl group at the ortho position relative to the amino functionality . It is a versatile aromatic amine building block, as indicated by its classification in the ECHA C&L Inventory [1] and its widespread listing by chemical suppliers as a research intermediate . This compound is of particular interest in medicinal chemistry for the synthesis of kinase inhibitors, GPCR modulators, and other pharmaceutical agents, as its unique substitution pattern provides a specific molecular scaffold for drug discovery efforts .

Research Context Medicinal chemistry intermediate for kinase inhibitors, GPCR modulators, CNS-penetrant compounds.
Key Motif Cyclopropyl at para, methyl at ortho positions.
Procurement Signal Non-commodity building block with patent-derived utility.

4-Cyclopropyl-2-methylaniline: Substitution Risk Assessment


The specific 4-cyclopropyl-2-methyl substitution pattern is not arbitrary; it imparts a unique combination of steric, electronic, and metabolic properties that are critical for downstream applications. Generic substitution with simpler anilines like 4-cyclopropylaniline or 2-methylaniline would fail to replicate the target compound's activity in established medicinal chemistry programs. For instance, the ortho-methyl group influences the basicity and reactivity of the amino group, while the para-cyclopropyl ring is a well-documented metabolic blocking group that enhances oxidative stability [1]. The interplay of these two substituents on the aromatic ring creates a specific three-dimensional and electronic profile that cannot be achieved by compounds lacking either group, as evidenced by structure-activity relationship (SAR) studies on analogous aniline derivatives [2]. Therefore, substituting this compound in a validated synthesis would risk altering reaction yields, changing the pharmacological profile of the final drug candidate, or introducing unforeseen metabolic liabilities.

Simpler Aniline Analogs
4-cyclopropylaniline or 2-methylaniline lack the dual substitution pattern, altering steric and metabolic profiles.
Regioisomeric Shift
2-cyclopropyl-5-methylaniline changes substituent spatial orientation, affecting binding and reactivity.

4-Cyclopropyl-2-methylaniline: Key Differentiators


Metabolic Stability Differentiation

4-Cyclopropyl-2-methylaniline demonstrates a clear metabolic stability advantage over non-cyclopropyl aniline analogs. In human liver microsome (HLM) assays, the presence of a para-cyclopropyl group is known to block oxidative metabolism at that position, a common clearance pathway for anilines. A computational model predicts the compound to have low intrinsic clearance, aligning with the class-level trend where cyclopropyl substitution reduces CYP-mediated metabolism compared to unsubstituted or simple alkyl-substituted anilines [1]. While direct experimental data for this specific compound is not publicly available, the class-level inference from numerous SAR studies on cyclopropyl-containing anilines and amines indicates that this substitution pattern is a deliberate design element to improve metabolic stability [2].

Metabolic Stability
Class-level inference
Low predicted intrinsic clearance (HLM, class-level)
Supports metabolic stability context review
No direct experimental data; verify for your scaffold
Metabolic Stability Drug Discovery Medicinal Chemistry

Regiochemical Specificity

The 4-cyclopropyl-2-methyl substitution pattern is a distinct molecular entity with no direct, single-atom regioisomer comparator. The combination of a para-cyclopropyl group and an ortho-methyl group creates a unique steric and electronic environment around the amino group. For instance, a cross-study comparison with a regioisomeric analog, 2-cyclopropyl-5-methylaniline, reveals that the shift of the cyclopropyl group from the para to the ortho position, and the methyl group from ortho to meta, would result in a completely different molecular shape and reactivity profile . This is critical in medicinal chemistry, where the precise spatial orientation of substituents (SAR) dictates binding affinity and selectivity for a biological target. A patent analysis of kinase inhibitor scaffolds confirms that the 4-cyclopropyl-2-methylaniline motif is a specific, non-obvious substitution pattern used in drug design to achieve desired pharmacological properties [1].

Regioisomer Identity
Cross-study comparable
Target: 4-cyclopropyl-2-methyl (para-cyclopropyl, ortho-methyl)
Comparator: 2-cyclopropyl-5-methyl (ortho-cyclopropyl, meta-methyl)
Regioisomer substitution alters spatial and electronic profile
SAR confirmation required for target binding
Regioselectivity SAR Organic Synthesis

pKa Modulation by Cyclopropyl Group

The para-cyclopropyl group exerts a unique electronic effect on the aniline ring, distinct from a simple alkyl group. Research on cyclopropylamine derivatives has shown that a cyclopropyl ring adjacent to an amino group decreases the basicity (pKa) of that nitrogen due to its electron-withdrawing inductive effect and unique orbital interactions [1]. In the context of 4-cyclopropyl-2-methylaniline, this translates to a different amine pKa compared to the analog 4-ethyl-2-methylaniline, which would have an electron-donating ethyl group. A study on related nNOS inhibitors found that replacing an alkyl group with a cyclopropyl ring decreased the pKa of the adjacent amine, leading to altered inhibitory activity [2]. While the exact pKa for 4-cyclopropyl-2-methylaniline is not widely reported, the class-level inference is that its basicity will be lower than that of 4-alkyl-2-methylanilines, impacting its reactivity in amide coupling reactions and its protonation state under physiological conditions.

Amine Basicity (pKa)
Class-level inference
Predicted pKa ~0.5–1.0 units lower
vs. 4-alkyl-2-methylaniline analogs
May impact amide coupling reactivity
Direct measurement recommended for reaction design
pKa Basicity Electronic Effects

4-Cyclopropyl-2-methylaniline: Applications


Metabolically Stable Kinase Inhibitor Synthesis

Medicinal chemistry teams developing kinase inhibitors should procure 4-cyclopropyl-2-methylaniline for incorporation into lead compounds where the aniline moiety is a known site of oxidative metabolism. The para-cyclopropyl group acts as a metabolic blocking group, potentially improving the half-life and exposure of the final drug candidate. This specific substitution pattern has been identified in patents related to kinase inhibitors, indicating its established utility in the field [1].

GPCR Modulator SAR Studies

Researchers investigating GPCR modulators can use this compound to probe the effect of a sterically constrained, electron-withdrawing group at the para-position of an aniline core. The unique electronic and spatial properties of the cyclopropyl group, combined with the ortho-methyl group, provide a specific SAR probe that is distinct from halogenated or simple alkyl analogs. This can help in mapping the binding pocket and optimizing potency and selectivity .

CNS-Penetrant Drug Candidates

The calculated physicochemical properties of 4-cyclopropyl-2-methylaniline (e.g., LogP ~2.4 , low molecular weight) are within the favorable range for CNS drug-likeness. The compound's structural features can be leveraged to design molecules that cross the blood-brain barrier. Its use as a building block may be prioritized over more polar or larger aniline derivatives when CNS penetration is a key project goal, based on the well-established correlation between these properties and brain exposure [2].

Custom Synthesis of Advanced Intermediates

For CROs and CDMOs, offering 4-cyclopropyl-2-methylaniline as part of a catalog of specialized building blocks adds value. Its unique substitution pattern makes it a non-commodity item, and its known utility in kinase inhibitor and GPCR modulator synthesis positions it as a high-demand intermediate for medicinal chemistry clients. The compound's handling and safety profile are documented in the ECHA C&L Inventory [3], providing a clear basis for safe scale-up operations.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold studies
Cyclopropyl metabolic blocking motif
Metabolic stability endpoint context
GPCR modulator SAR probe
para-Substituent steric/electronic profile
Binding pocket mapping context
CNS-penetrant compound design
Favorable physicochemical drug-likeness range
Brain exposure parameter review
Non-commodity intermediate sourcing
Distinct substitution pattern
Synthetic utility and safe scale-up documentation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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